molecular formula C17H20N2O B4522481 1-[4-(1H-pyrrol-1-yl)benzoyl]azepane

1-[4-(1H-pyrrol-1-yl)benzoyl]azepane

Cat. No.: B4522481
M. Wt: 268.35 g/mol
InChI Key: PQAJPMXORKYWJG-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrrol-1-yl)benzoyl]azepane is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.157563266 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Based Drug Design

PKB Inhibitors

Novel azepane derivatives have been synthesized and evaluated as inhibitors of protein kinase B (PKB-α) and protein kinase A (PKA), which are crucial for drug development. The studies involved structure-based optimization, highlighting their potential in designing more effective and plasma-stable drug candidates (Breitenlechner et al., 2004).

Synthetic Chemistry

Heterocyclic Compound Synthesis

Research has demonstrated the temperature-dependent synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles and donor-acceptor cyclopropanes, showcasing the versatility of azepane derivatives in synthesizing biologically active molecules (Porashar et al., 2022).

Enantioselective Functionalization

A Palladium-catalyzed enantioselective α-C–H coupling of a wide range of amines, including azepanes, has been reported, which is significant for the asymmetric synthesis of bioactive compounds (Jain et al., 2016).

Crystal Structure Analysis

Crystal Structure Elucidation

The crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate has been determined, providing insights into the conformational preferences and potential intermolecular interactions of azepane derivatives (Toze et al., 2015).

Methodological Advances

Cyclization Modes

Studies on temperature-dependent intramolecular electrophilic ring closures have uncovered novel cyclization modes, offering new pathways for the synthesis of complex heterocyclic structures (Nayak et al., 2017).

Properties

IUPAC Name

azepan-1-yl-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c20-17(19-13-3-1-2-4-14-19)15-7-9-16(10-8-15)18-11-5-6-12-18/h5-12H,1-4,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAJPMXORKYWJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.